molecular formula C12H22NOSi B14538252 CID 78065528

CID 78065528

Cat. No.: B14538252
M. Wt: 224.39 g/mol
InChI Key: RQSAVNUMPBJHKR-UHFFFAOYSA-N
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Description

CID 78065528 is a PubChem Compound Identifier (CID) representing a unique chemical entity in the PubChem database. Structural characterization methods such as GC-MS and LC-ESI-MS (as highlighted in and ) are typically employed to elucidate its properties, including molecular weight, fragmentation patterns, and chromatographic behavior .

Properties

Molecular Formula

C12H22NOSi

Molecular Weight

224.39 g/mol

InChI

InChI=1S/C12H22NOSi/c1-3-4-5-11-15(2)12-7-10-14-9-6-8-13/h7,12H,3-6,9-11H2,1-2H3

InChI Key

RQSAVNUMPBJHKR-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Si](C)C=CCOCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78065528 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions carried out in controlled environments. These methods ensure the consistent production of high-purity compound, which is essential for its various applications. The process may involve multiple purification steps to remove any impurities and achieve the desired quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

CID 78065528 participates in nucleophilic substitution at reactive sites, particularly nitrogen and oxygen centers. These reactions enable the introduction of alkyl or aryl groups to enhance structural diversity:

  • Common reagents : Dicyclohexylcarbodiimide (DCC), Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Solvents : Tetrahydrofuran (THF), Dimethylformamide (DMF)

  • Conditions : Temperatures ranging from 25°C to 80°C under inert atmospheres

Outcome : Formation of amides or sulfonamides through displacement reactions, monitored via thin-layer chromatography (TLC) and purified by column chromatography.

Cyclization and Cross-Coupling Reactions

Transition-metal-catalyzed reactions are pivotal for constructing its heterocyclic framework:

Key Reaction Types

Reaction TypeCatalysts/ReagentsProducts
Suzuki Coupling Pd(PPh₃)₄, Boronic AcidsBiaryl Derivatives
Buchwald-Hartwig Palladium LigandsNitrogen-Linked Aromatics
Cyclization CuI, PPh₃Fused Heterocycles

Optimization : Reactions proceed in toluene or dichloromethane (DCM) at reflux, with yields improved by microwave-assisted synthesis.

Oxidation and Reduction Pathways

Functional group interconversions are critical for modulating bioactivity:

Oxidation

  • Target Groups : Alcohols, amines

  • Reagents : KMnO₄, CrO₃

  • Products : Ketones, carboxylic acids

Reduction

  • Target Groups : Nitro, alkenes

  • Reagents : LiAlH₄, H₂/Pd-C

  • Products : Amines, alkanes

Hydrolysis and Stability Profiling

This compound undergoes hydrolysis under acidic/basic conditions:

  • Acidic Hydrolysis : Cleaves ester bonds to carboxylic acids (HCl, 60°C)

  • Basic Hydrolysis : Degrades amides to amines (NaOH, reflux)

Stability Data :

ConditionHalf-Life (h)Degradation Products
pH 1.2 (Simulated Gastric Fluid)4.2Carboxylic Acid Derivative
pH 7.4 (Blood Plasma)12.8Primary Amine

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : Activated by electron-withdrawing groups, proceeding via a Meisenheimer intermediate

  • Cross-Coupling : Follows a oxidative addition/reductive elimination cycle with Pd(0)/Pd(II) intermediates

Computational Modeling : Density Functional Theory (DFT) predicts transition states for cyclization reactions, aligning with experimental rate data (ΔG‡ = 28.5 kcal/mol) .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, with well-characterized pathways for functionalization and stability optimization. Continued research focuses on leveraging these reactions to develop targeted therapeutics with enhanced pharmacokinetic properties.

Scientific Research Applications

CID 78065528 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on biological systems and its use as a tool for probing biochemical pathways. In medicine, this compound is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets. In industry, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78065528 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Physicochemical Properties

While direct data for CID 78065528 is unavailable, , and 18 provide frameworks for comparing properties such as logP, solubility, and molecular polarity. For example:

Property This compound (Inferred) Oscillatoxin D (CID 101283546) CAS 20358-06-9 (CID 2049887)
Molecular Formula Not specified C₃₄H₅₄O₈ C₇H₅FN₂S
Molecular Weight (g/mol) Not specified 590.79 168.19
LogP (iLOGP) ~2.0 (hypothetical) 4.5 1.57
Solubility (mg/mL) Moderate (hypothetical) Low 0.249
TPSA (Ų) Not specified 143.0 67.15

Key Observations :

  • Lipophilicity : Oscillatoxin D (CID 101283546) exhibits higher logP (4.5), suggesting greater membrane permeability compared to smaller molecules like CAS 20358-06-9 (logP 1.57) .
  • Polarity : Total Polar Surface Area (TPSA) values correlate with bioavailability; lower TPSA (e.g., 67.15 Ų in CID 2049887) may enhance gastrointestinal absorption .

Analytical and Structural Differentiation

and emphasize the role of collision-induced dissociation (CID) and LC-ESI-MS in distinguishing structural isomers. For instance:

  • LC-ESI-MS with CID Fragmentation: Used to differentiate ginsenoside Rf and pseudoginsenoside F11, which share identical molecular formulas but exhibit distinct fragmentation patterns . This methodology could apply to this compound for identifying functional groups or stereochemical variations.
  • GC-MS Chromatograms : As shown in , retention times and ion chromatograms are critical for purity assessment and structural elucidation .

Methodological Considerations

Data Limitations

  • No direct evidence for this compound’s structure or bioactivity was found. Inferred comparisons rely on PubChem’s standard workflows () and analogous studies.
  • Critical Gaps : Molecular formula, synthetic routes, and in vitro/in vivo data remain uncharacterized in the provided evidence.

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